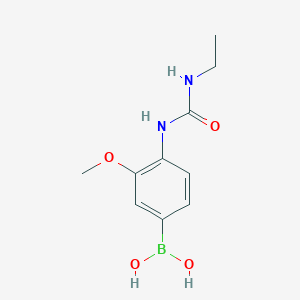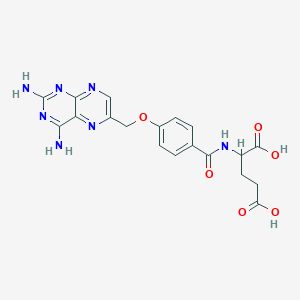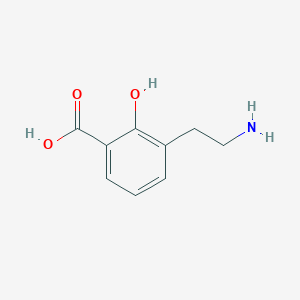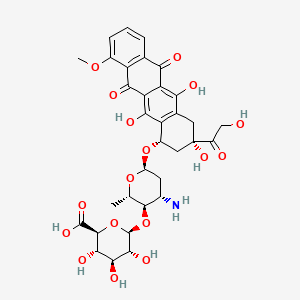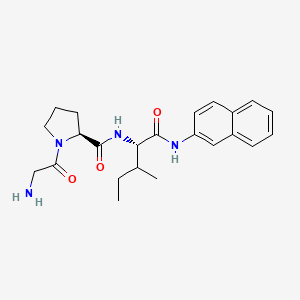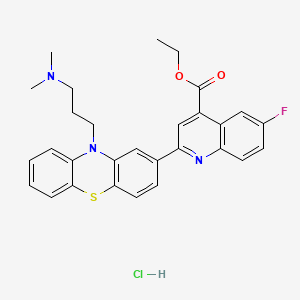
4-(Chloromethyl)cinnamic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)cinnamic acid methyl ester is a chemical compound with the molecular formula C11H11ClO2 and a molecular weight of 210.65 g/mol . It is an ester derivative of cinnamic acid, characterized by the presence of a chloromethyl group attached to the aromatic ring. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)cinnamic acid methyl ester typically involves the esterification of 4-(Chloromethyl)cinnamic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions using similar conditions as in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced catalysts and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)cinnamic acid methyl ester can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.
Reduction Reactions: Reduction of the ester group can yield alcohols or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or other strong bases, often under mild to moderate temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Derivatives with various functional groups replacing the chloromethyl group.
Oxidation: Carboxylic acids or other oxidized forms.
Reduction: Alcohols or other reduced forms.
Applications De Recherche Scientifique
4-(Chloromethyl)cinnamic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of various chemical products and materials
Mécanisme D'action
The mechanism of action of 4-(Chloromethyl)cinnamic acid methyl ester involves its interaction with specific molecular targets. The compound can disrupt cellular processes by interacting with proteins, nucleic acids, and cell membranes. It may induce oxidative stress and damage cellular components, leading to its antimicrobial and other biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cinnamate: An ester of cinnamic acid with a similar structure but without the chloromethyl group.
Ethyl cinnamate: Another ester derivative of cinnamic acid, differing in the alkyl group attached to the ester.
Cinnamic acid: The parent compound, lacking the ester and chloromethyl modifications
Uniqueness
4-(Chloromethyl)cinnamic acid methyl ester is unique due to the presence of the chloromethyl group, which imparts distinct chemical reactivity and potential biological activities. This makes it a valuable compound for specific research applications and chemical synthesis .
Propriétés
Formule moléculaire |
C11H11ClO2 |
|---|---|
Poids moléculaire |
210.65 g/mol |
Nom IUPAC |
methyl (E)-3-[4-(chloromethyl)phenyl]prop-2-enoate |
InChI |
InChI=1S/C11H11ClO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+ |
Clé InChI |
POUZKYNWDFWZMJ-VOTSOKGWSA-N |
SMILES isomérique |
COC(=O)/C=C/C1=CC=C(C=C1)CCl |
SMILES canonique |
COC(=O)C=CC1=CC=C(C=C1)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


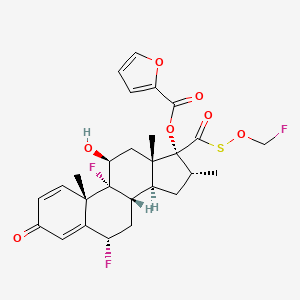

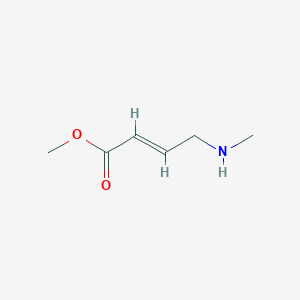

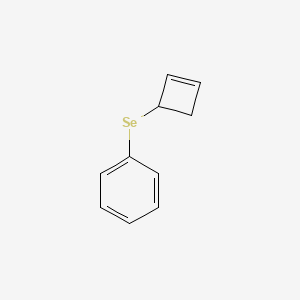

![2-hydroxy-5-methoxy-3-[(Z)-nonadec-10-enyl]cyclohexa-2,5-diene-1,4-dione](/img/structure/B13407686.png)
![1-[3,5-Bis(trifluoromethyl)phenyl]-1H-benzimidazole](/img/structure/B13407691.png)
